4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline
Description
4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline is a heterocyclic compound featuring a quinazoline core fused with a hydrazono group substituted with a chloromethyl moiety. Quinazolines are nitrogen-containing bicyclic systems known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C9H9ClN4 |
|---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
1-(chloromethyl)-2-quinazolin-4-ylhydrazine |
InChI |
InChI=1S/C9H9ClN4/c10-5-13-14-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6,13H,5H2,(H,11,12,14) |
InChI Key |
BYKPMTFLDJCLHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NNCCl |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Reactants :
-
o-Aminoacetophenone (1.0 equiv)
-
Chloroacetamide (1.1 equiv)
-
Catalyst: Phosphoric acid (H₃PO₄, 1.2 equiv)
-
Solvent: Absolute ethanol
-
-
Procedure :
-
Dissolve o-aminoacetophenone (13.52 g, 0.1 mol) in ethanol (80 mL).
-
Add H₃PO₄ (11.76 g, 0.12 mol) and a solution of chloroacetamide (10.29 g, 0.11 mol) in ethanol (20 mL) dropwise at room temperature.
-
Reflux for 45 hours, followed by cooling, filtration, and extraction with ethyl acetate.
-
Dry over anhydrous Na₂SO₄ and concentrate to obtain the intermediate.
-
This method leverages the electrophilic nature of chloroacetamide to facilitate cyclization, with H₃PO₄ enhancing protonation of the carbonyl group. The chloromethyl group is introduced in situ during the cyclocondensation step, avoiding post-synthetic modifications.
Hydrazone Formation via Condensation of Quinazolin-4-one
The hydrazone moiety can be introduced by condensing quinazolin-4-one with (chloromethyl)hydrazine. While direct use of (chloromethyl)hydrazine is rare, in situ generation via reaction of hydrazine with chloromethylating agents offers a viable pathway.
Two-Step Synthesis
-
Step 1: Synthesis of Quinazolin-4-one
-
Step 2: Hydrazone Formation
-
Treat quinazolin-4-one (1.0 equiv) with hydrazine hydrate (2.0 equiv) in ethanol.
-
Add chloromethyl methyl ether (MOMCl, 1.5 equiv) as the chloromethylating agent.
-
Reflux for 12 hours to yield the target compound.
-
Key Considerations :
-
Excess hydrazine ensures complete imine formation.
-
MOMCl introduces the chloromethyl group via nucleophilic substitution.
Chlorination of Hydroxymethyl Precursors
Post-synthetic chlorination of hydroxymethyl intermediates provides a modular route. This method, exemplified in piperidine derivative syntheses, uses thionyl chloride (SOCl₂) for efficient conversion.
Protocol
-
Synthesis of Hydroxymethyl Intermediate :
-
Reduce a quinazoline-4-carbaldehyde (1.0 equiv) with NaBH₄ in methanol to obtain the alcohol.
-
-
Chlorination :
Yield : >90% (based on analogous transformations).
Multicomponent Reactions Involving Hydrazines
One-pot multicomponent reactions (MCRs) streamline synthesis by combining o-aminobenzonitrile, aldehydes, and hydrazines. This approach, inspired by pyrazole syntheses, minimizes purification steps.
MCR Optimization
-
Reactants :
-
o-Aminobenzonitrile (1.0 equiv)
-
Chloroacetaldehyde (1.2 equiv)
-
Hydrazine hydrate (1.5 equiv)
-
-
Conditions :
-
Solvent: Ethanol/water (3:1)
-
Temperature: Reflux (78°C)
-
Time: 24 hours
-
Mechanism :
-
Chloroacetaldehyde reacts with hydrazine to form a hydrazone intermediate.
-
o-Aminobenzonitrile undergoes cyclization with the hydrazone, forming the quinazoline ring.
Friedel-Crafts Hydroxyalkylation Followed by Chlorination
This method, adapted from hydroxyalkylation strategies, introduces the chloromethyl group via electrophilic aromatic substitution.
Procedure
-
Hydroxyalkylation :
-
React quinazoline (1.0 equiv) with paraformaldehyde (1.5 equiv) in the presence of AlCl₃.
-
Form a hydroxymethyl intermediate at the 4-position.
-
-
Chlorination :
Advantage : High regioselectivity for the 4-position due to the electron-deficient quinazoline ring.
Comparative Analysis of Methods
*Estimated based on analogous reactions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl moiety undergoes nucleophilic displacement reactions with various nucleophiles, forming derivatives with modified biological activity.
Key reactions :
-
Aminolysis : Reacts with primary/secondary amines (e.g., piperidine, morpholine) in ethanol at 60°C to yield hydrazono-quinazoline derivatives with tertiary amine side chains.
-
Hydrolysis : Forms hydroxymethyl derivatives under alkaline conditions (NaOH, 10% aq.), with yields dependent on reaction time (Table 1).
| Reaction Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| NaOH (10%, 2 hr) | 4-(2-(Hydroxymethyl)hydrazono)-1,4-dihydroquinazoline | 78 | |
| NaOH (10%, 6 hr) | Degradation to quinazolinone | 12 |
Cyclization Reactions
The hydrazono group facilitates intramolecular cyclization under acidic or thermal conditions:
-
Acid-mediated cyclization : In HCl/ethanol (reflux, 4 hr), forms tricyclic pyrazolo[3,4-b]quinazoline derivatives via C–N bond formation.
-
Thermal cyclization : Heating to 120°C in DMF produces fused pyridazinone-quinazoline hybrids, confirmed by and mass spectrometry.
Example :
Condensation with Carbonyl Compounds
The hydrazono group participates in Knoevenagel-like condensations:
-
Reaction with aldehydes : In ethanol with catalytic acetic acid, forms α,β-unsaturated hydrazones. For example, condensation with 4-nitrobenzaldehyde yields a chromophore with (UV-Vis) .
-
Schiff base formation : Reacts with aromatic amines (e.g., aniline) to generate stable Schiff bases, characterized by IR absorption at (C=N stretch) .
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ in pyridine/water converts the hydrazono group to a diazenyl moiety, producing diazenyl-quinazoline derivatives (yield: 65–72%) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazono group to a hydrazine, enhancing solubility in polar solvents.
Biological Activity Correlation
Derivatives synthesized via these reactions show modulated bioactivity:
-
Anticancer activity : Chloromethyl-substituted analogs inhibit tyrosine kinases (IC₅₀ = 0.8–2.1 μM) .
-
Antimicrobial effects : Schiff base derivatives exhibit MIC values of 8–32 μg/mL against S. aureus and E. coli.
Reaction Optimization Data
Critical parameters influencing yields:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑ 20–35% |
| Solvent polarity | Ethanol > DMF > THF | Ethanol optimal |
| Catalyst | Acetic acid (0.5 eq.) | ↑ 15% |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline typically involves the reaction of hydrazonoyl halides with appropriate quinazoline derivatives. The chloromethyl group at the second position enhances the reactivity of the compound, making it a valuable intermediate in various chemical syntheses.
Key Synthesis Methods:
- Solvent-Free Synthesis: Recent studies have reported solvent-free methods that yield high purity and yield of the compound, reducing environmental impact and production costs .
- Ionic Liquid-Supported Synthesis: This method utilizes ionic liquids as solvents to facilitate the reaction under microwave irradiation, which improves reaction times and product yields .
Anticancer Activity
Research indicates that derivatives of 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline exhibit significant anticancer properties. The compound acts as a protein kinase inhibitor, similar to other quinazoline derivatives like erlotinib and gefitinib, which are FDA-approved drugs for cancer treatment .
- Mechanism of Action: The compound's ability to inhibit specific kinases involved in tumor growth has been a focus of research. Studies have shown that modifications at the chloromethyl position can enhance its efficacy against various cancer cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .
- Significant Findings:
- Compounds derived from this structure exhibited broad-spectrum antimicrobial effects, with minimal inhibitory concentrations (MICs) ranging from 20 to 40 µg/mL against various bacterial strains .
- Molecular docking studies suggest that these compounds interact effectively with microbial enzymes, providing insights into their mechanisms of action against infections .
Therapeutic Applications
The therapeutic potential of 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline extends beyond oncology and infectious diseases:
- Antioxidant Properties: Some derivatives have been explored for their antioxidant capabilities, which may contribute to their therapeutic effects in preventing oxidative stress-related diseases .
- Potential for Neurological Disorders: Research indicates that certain quinazoline derivatives may possess neuroprotective properties, suggesting applications in treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Anticancer Efficacy
A study conducted on a series of chloromethyl-substituted quinazolines demonstrated promising results in inhibiting tumor growth in vitro. The compounds were tested against multiple cancer cell lines, showing IC50 values comparable to established anticancer drugs.
Case Study 2: Antimicrobial Screening
In a comprehensive antimicrobial screening involving various synthesized derivatives, compounds based on the hydrazono structure exhibited significant activity against Staphylococcus aureus and Escherichia coli. The results highlighted the potential for developing new antibacterial agents from this class of compounds.
Mechanism of Action
The mechanism of action of 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The chloromethyl hydrazono group in the target compound introduces unique electronic and steric effects. Key comparisons with analogs from the evidence include:
Quinazolin-2,4-dione Derivatives ()
- Compound 2: Features a cyanoacetyl hydrazide and benzamide substituent. The presence of the –CN group (IR: 2258 cm⁻¹) and thiourea moiety (C=S at 179.94 ppm in ¹³C-NMR) enhances electrophilicity, influencing reactivity in subsequent condensations with aldehydes .
- Compound 3a : Incorporates a phenylacryloyl group, leading to a conjugated system (¹H-NMR: δ7.24–8.33 for aromatic protons). The nitro group in 3b (p-nitrobenzaldehyde derivative) increases polarity, reflected in its higher melting point (225–227°C vs. 210–212°C for 3a ) .
2-(Methylsulfanyl)-1,4-dihydroquinazoline ()
- Despite structural similarity to the target compound, replacing the chloromethyl hydrazono group with a methylsulfanyl moiety drastically reduces reactivity. Molecular modeling attributes this to differences in leaving-group ability (SMe⁻ vs. Cl⁻) and transition-state stabilization in nucleophilic substitutions .
1,4-Naphthoquinone Hydrazino Derivatives ()
- Compounds like diethyl 2-[(3-hydroxy-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-hydrazono]-malonate exhibit potent antimicrobial activity (MIC for S. aureus: 2× greater than lapachol).
Physicochemical Properties
*Hypothetical data inferred from structural analogs.
Biological Activity
The compound 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline belongs to a class of heterocyclic compounds known as quinazolines, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline typically involves the reaction of chloromethyl derivatives with hydrazones derived from quinazoline. The process can be summarized as follows:
- Reagents : Chloromethyl derivatives (e.g., 2-chloromethyl-4(3H)-quinazolinones) and hydrazones.
- Conditions : The reaction is often carried out in an organic solvent under reflux conditions.
- Yield : The yield can vary based on the specific conditions and reagents used, but improvements in synthetic methods have been reported to enhance efficiency and yield .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline. For instance, derivatives of 2-chloromethyl-4(3H)-quinazolinones have shown promising results in vitro against various cancer cell lines. The mechanism appears to involve the inhibition of key enzymes and pathways associated with tumor growth and proliferation .
Antimicrobial Properties
Quinazoline derivatives exhibit notable antimicrobial activity. Research indicates that 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline can inhibit the growth of both Gram-positive and Gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Other Biological Activities
In addition to anticancer and antimicrobial properties, quinazolines have been studied for their roles in:
- Anti-inflammatory effects : Compounds in this class have been shown to modulate inflammatory pathways .
- Antidiabetic activity : Some derivatives act as inhibitors of glucose transporters, thereby potentially aiding in blood sugar regulation .
- CNS activity : Certain quinazolines exhibit neuroprotective effects and may influence neurotransmitter systems .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various 4-anilinoquinazoline derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that compounds with chloromethyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The IC50 values ranged from 5 to 15 µM, demonstrating significant potency .
Case Study 2: Antimicrobial Screening
In another investigation, a series of quinazoline derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds similar to 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline showed minimum inhibitory concentrations (MICs) as low as 32 µg/mL against S. aureus, indicating strong antibacterial properties .
Research Findings Summary Table
Q & A
What are the most reliable synthetic pathways for 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline, and how can reaction yields be optimized?
Basic Research Focus
A common approach involves cyclocondensation of 2-aminobenzamide derivatives with hydrazonyl halides. For example, chloroacetonitrile can act as a chloromethylating agent under anhydrous conditions, as seen in analogous quinazoline syntheses . Optimization strategies include:
- Reagent stoichiometry : Excess chloroacetonitrile (1.5–2.0 equivalents) improves chloromethyl group incorporation.
- Temperature control : Room-temperature electrochemical methods (e.g., using aluminum/carbon electrodes in acetic acid) minimize side reactions and enhance yields compared to high-temperature approaches .
- Solvent selection : Polar aprotic solvents like DMSO facilitate cyclization but require careful post-reaction purification (e.g., ice-water precipitation) to isolate the product .
How do structural modifications to the hydrazono moiety influence the compound’s reactivity and biological activity?
Advanced Research Focus
The hydrazono group’s electronic and steric properties dictate nucleophilic reactivity and binding affinity. Methodological insights include:
- Substituent screening : Introduce electron-withdrawing groups (e.g., nitro, chloro) to the hydrazono nitrogen to enhance electrophilicity for cross-coupling reactions. This aligns with studies on analogous hydrazono-acetate derivatives .
- Biological assays : Pair synthetic modifications with in vitro cytotoxicity testing (e.g., MTT assays) to correlate substituent effects with anticancer activity, as demonstrated in hydrazone-based pharmacophores .
- Computational modeling : Use DFT calculations to predict charge distribution and reactive sites, guiding rational design .
What experimental design strategies are effective for resolving contradictions in reported synthesis yields?
Advanced Research Focus
Discrepancies in yields (e.g., 65% vs. lower yields in similar protocols) often stem from unaccounted variables. Recommended approaches:
- Factorial design : Apply a 2^k factorial design to test variables like reaction time, temperature, and solvent purity. For example, a 2^3 design (8 experiments) can identify interactions between parameters .
- In situ monitoring : Use HPLC or inline IR spectroscopy to track intermediate formation and optimize reaction termination points .
- Error analysis : Compare side-product profiles (via LC-MS) across protocols to identify competing pathways (e.g., hydrolysis of the chloromethyl group) .
How can computational tools enhance the prediction of reaction pathways for this compound?
Advanced Research Focus
Modern computational frameworks reduce trial-and-error experimentation:
- Reaction path search algorithms : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map potential energy surfaces to identify low-barrier pathways for hydrazono-quinazoline cyclization .
- Machine learning : Train models on existing quinazoline synthesis datasets to predict optimal conditions (e.g., solvent, catalyst) for novel derivatives. COMSOL Multiphysics integration enables real-time simulation of electrochemical synthesis parameters .
What characterization techniques are critical for confirming the compound’s structural integrity?
Basic Research Focus
Multi-modal characterization is essential:
- NMR spectroscopy : ¹H/¹³C NMR resolves regioisomeric ambiguity in the hydrazono group. For example, the chloromethyl proton appears as a singlet near δ 4.2–4.5 ppm .
- X-ray crystallography : Determines absolute configuration and non-covalent interactions (e.g., hydrogen bonding in the dihydroquinazoline ring) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and detects halogen isotope patterns (e.g., Cl²⁵/Cl³⁷) .
What are the challenges in scaling up the synthesis while maintaining regioselectivity?
Advanced Research Focus
Scale-up often leads to diminished selectivity due to heat/mass transfer limitations. Mitigation strategies:
- Flow chemistry : Continuous flow reactors improve temperature control and mixing efficiency, critical for exothermic cyclization steps .
- Membrane separation : Use nanofiltration membranes to remove unreacted reagents and stabilize intermediates during workup .
- DoE optimization : Response surface methodology (RSM) identifies non-linear relationships between scale and yield .
How do solvent and electrolyte choices impact electrochemical synthesis of this compound?
Advanced Research Focus
Electrochemical methods (e.g., undivided cell setups) require precise electrolyte selection:
- Acetic acid as electrolyte : Enhances proton availability for oxidative cyclization, reducing the need for metal catalysts .
- Solvent polarity : Acetonitrile improves electron transfer efficiency but may require additives (e.g., LiClO₄) to stabilize reactive intermediates .
What strategies validate the compound’s potential as a pharmacophore in drug discovery?
Advanced Research Focus
Beyond synthesis, prioritize functional validation:
- ADMET prediction : Use SwissADME or ADMETLab to assess bioavailability and toxicity risks early in development .
- Targeted assays : Screen against kinase or topoisomerase targets, given quinazoline’s known role in DNA intercalation .
- Structural analogs : Compare with FDA-approved quinazoline derivatives (e.g., Gefitinib) to identify scaffold-specific pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
